(Acetylacetonato)dicarbonylrhodium(I)

Catalog No.
S1799053
CAS No.
14874-82-9
M.F
C₇H₇O₄Rh
M. Wt
258.03
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Acetylacetonato)dicarbonylrhodium(I)

CAS Number

14874-82-9

Product Name

(Acetylacetonato)dicarbonylrhodium(I)

Molecular Formula

C₇H₇O₄Rh

Molecular Weight

258.03

Synonyms

Acetylacetonatorhodium Dicarbonyl; Dicarbonyl(2,4-pentanedionato)rhodium; Dicarbonyl(2,4-pentanedionato-κO,κO’)rhodium; Dicarbonylacetylacetonatorhodium; Dicarbonylacetylacetonatorhodium(I); Dicarbonylrhodium Acetylacetonate; Dicarbonylrhodium(I) Ace

Precursor to Homogeneous Catalysts:

The key application of Rh(acac)(CO)2 lies in its ability to transform into various homogeneous catalysts. Homogeneous catalysts are those where the catalyst and the reactants are in the same phase, typically a liquid. Rh(acac)(CO)2 serves as a starting material for these catalysts due to its:

  • Stability: The square planar geometry and the presence of CO ligands provide stability to the molecule Wikipedia)).
  • Tailorable Ligand Exchange: The two CO ligands can be readily substituted with other ligands, allowing for the creation of catalysts with specific functionalities [Synthesis with Catalysts Pvt. Ltd., ]. This tunability makes Rh(acac)(CO)2 a versatile precursor for a wide range of catalytic applications.

Examples of Catalytic Applications:

By using Rh(acac)(CO)2 as a precursor, researchers can develop catalysts for various reactions, including:

  • Hydrogenation: Reduction of unsaturated organic compounds (alkenes, alkynes) using hydrogen gas [Sigma-Aldrich, ].
  • Hydroformylation: Addition of a formyl group (CHO) to unsaturated carbon-carbon bonds [American Elements, ].
  • Carbonylation Reactions: Introduction of carbon monoxide (CO) into organic molecules [Sigma-Aldrich, ].

Origin and Significance:

Rh(acac)(CO)2 is a dark green solid that serves as a crucial precursor for homogeneous catalysts []. Homogeneous catalysts are catalysts that exist in the same phase (usually liquid) as the reactants. Rh(acac)(CO)2 offers versatility as a precursor due to the ease of substituting the acetylacetonate (acac) ligand with other functional groups, allowing for the design of catalysts tailored for specific reactions [].


Molecular Structure Analysis

Key Features:

Rh(acac)(CO)2 adopts a square planar molecular geometry []. The central rhodium atom (Rh) is surrounded by four ligands: two carbonyl (CO) groups and a bidentate acetylacetonate (acac) ligand. Bidentate ligands bind to a central metal atom through two donor atoms. The acac ligand forms a chelate ring with the Rh atom, contributing to the stability of the complex [].

Notable Aspects:

The individual Rh(acac)(CO)2 molecules stack in a linear chain-like fashion with relatively short Rh-Rh distances (around 326 pm). This suggests weak interactions between the Rh centers, potentially influencing the catalytic behavior [].


Chemical Reactions Analysis

Synthesis:

Rh(acac)(CO)2 can be synthesized by treating rhodium carbonyl chloride (Rh(CO)2Cl)2 with sodium acetylacetonate (NaO2C5H7) in the presence of a base [].

Balanced chemical equation:

[(CO)2RhCl]2 + 2 NaO2C5H7 → 2 Rh(O2C5H7)(CO)2 + 2 NaCl

Other Relevant Reactions:

As a precursor, Rh(acac)(CO)2 undergoes further reactions to generate various homogeneous catalysts. The specific reactions depend on the desired catalyst structure and functionality.

Note

Due to the vast number of potential catalyst derivatives, specific examples of their reactions are beyond the scope of this analysis.


Physical And Chemical Properties Analysis

  • Appearance: Dark green solid [, ].
  • Melting Point: 154-156 °C (literature value) [].
  • Solubility: Soluble in organic solvents like acetone and benzene, giving yellow solutions [].
  • Stability: Relatively stable under ambient conditions [].

Rh(acac)(CO)2 itself does not exhibit significant biological activity. However, its role lies in generating active homogeneous catalysts used in various organic transformations. The mechanism of action of these derived catalysts depends on the specific reaction and the functional groups introduced during catalyst design [].

Dates

Modify: 2023-08-15

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